molecular formula C26H20F3N3O4 B2397613 2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894891-27-1

2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2397613
CAS RN: 894891-27-1
M. Wt: 495.458
InChI Key: LBHOAEGBFLUUFB-UHFFFAOYSA-N
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Description

2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H20F3N3O4 and its molecular weight is 495.458. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research involving derivatives similar to the compound has shown that naphthyridine compounds can have significant antibacterial activity. For example, a study synthesized several derivatives of naphthyridine and tested them for their antibacterial properties. These compounds were found to exhibit notable antibacterial activity, highlighting the potential of naphthyridine derivatives in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activity

Another important area of research is the anticancer properties of naphthyridine derivatives. A novel naphthyridine compound demonstrated promising anticancer activity against human melanoma cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action suggests a potential pathway for melanoma treatment, underscoring the versatility of naphthyridine derivatives in cancer therapy (Kong et al., 2018).

Anti-HIV Activity

Naphthalene derivatives, closely related to naphthyridines, have been synthesized and tested for their anti-HIV activity. A series of these compounds demonstrated inhibitory effects against HIV-1 and HIV-2, suggesting the potential of naphthalene and naphthyridine structures in developing new antiviral therapies (Hamad et al., 2010).

Antimicrobial Activity

The synthesis of new pyranoquinoline derivatives, related to the structural framework of naphthyridines, showed promising antimicrobial activity. This research suggests that the modification and exploration of naphthyridine-like structures could lead to the development of new antimicrobial agents with broad-spectrum activity (Watpade & Toche, 2017).

properties

IUPAC Name

2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N3O4/c1-15-10-11-18-24(35)19(23(34)16-6-5-7-17(12-16)36-2)13-32(25(18)30-15)14-22(33)31-21-9-4-3-8-20(21)26(27,28)29/h3-13H,14H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHOAEGBFLUUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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